
Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester: is a complex organic compound with a unique structure. It contains a total of 37 atoms, including 19 hydrogen atoms, 12 carbon atoms, 5 oxygen atoms, and 1 bromine atom . The compound features multiple bonds, including double bonds, and functional groups such as esters and aldehydes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester typically involves the reaction of diethyl malonate with 2-bromoethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the ester bonds. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated control systems.
Chemical Reactions Analysis
Types of Reactions: Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its functional groups make it a versatile intermediate in the development of pharmaceuticals and other bioactive compounds.
Medicine: The compound’s potential applications in medicine include its use in the synthesis of drug candidates. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of new compounds with distinct biological activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Propanedioic acid, diethyl ester: A simpler ester with similar functional groups but lacking the bromine and oxopropyl groups.
Propanedioic acid, (2-chloroethyl)(3-oxopropyl)-, diethyl ester: A similar compound with a chlorine atom instead of bromine.
Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, dimethyl ester: A similar compound with methyl esters instead of ethyl esters.
Uniqueness: Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester is unique due to the presence of both bromine and oxopropyl groups, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
654673-54-8 |
|---|---|
Molecular Formula |
C12H19BrO5 |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
diethyl 2-(2-bromoethyl)-2-(3-oxopropyl)propanedioate |
InChI |
InChI=1S/C12H19BrO5/c1-3-17-10(15)12(7-8-13,6-5-9-14)11(16)18-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
OHWQRPWXIHBEBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC=O)(CCBr)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



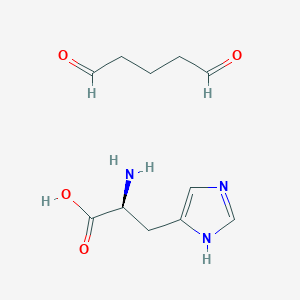
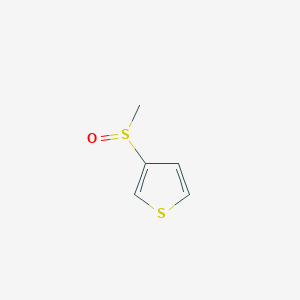
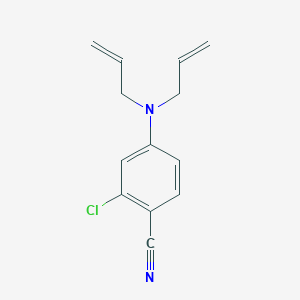
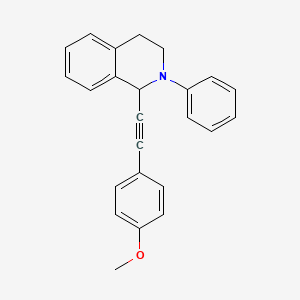
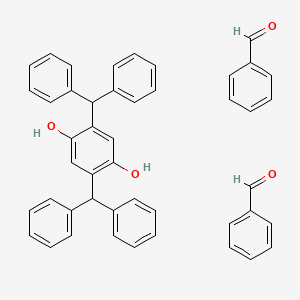


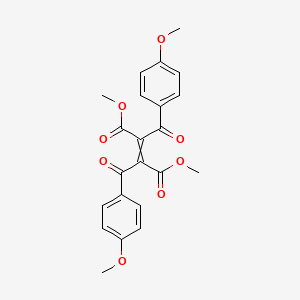


![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
![(Z)-Ethyl 5-hydroxy-8-oxo-8,9-dihydro-7H-pyrido[2,3-B]azepine-6-carboxylate](/img/structure/B12534856.png)
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)
